
Chlorhydrate de 3-(pipérazin-1-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Piperazin-1-yl)aniline hydrochloride is a chemical compound with the molecular formula C10H16ClN3. It is a derivative of piperazine and aniline, and it is commonly used in various scientific research applications due to its unique chemical properties. The compound is typically found in solid form and is known for its stability under inert atmospheric conditions .
Applications De Recherche Scientifique
3-(Piperazin-1-yl)aniline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme interactions and as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including its use in the development of antidepressant and antipsychotic drugs.
Safety and Hazards
Mécanisme D'action
Target of Action
3-(Piperazin-1-yl)aniline hydrochloride is a derivative of piperazine, which is known to have a wide range of biological activities . The primary targets of this compound are dopamine and serotonin receptors . Dopamine and serotonin are neurotransmitters that play crucial roles in various physiological functions, including mood regulation, sleep, and cognition .
Mode of Action
The compound acts as an antagonist at dopamine and serotonin receptors . An antagonist is a substance that inhibits the function of a receptor by binding to it and blocking the binding of its natural ligands. In this case, 3-(Piperazin-1-yl)aniline hydrochloride prevents dopamine and serotonin from binding to their respective receptors, thereby modulating the neurotransmission of these chemicals .
Biochemical Pathways
The antagonistic action of 3-(Piperazin-1-yl)aniline hydrochloride on dopamine and serotonin receptors affects several biochemical pathways. These pathways are involved in the regulation of mood, sleep, and cognition . The downstream effects of this modulation can lead to changes in these physiological functions, potentially contributing to its antipsychotic effects .
Pharmacokinetics
The compound’s molecular weight, which is 21371 , suggests that it may have suitable pharmacokinetic properties, as per Lipinski’s rule of five .
Result of Action
The molecular and cellular effects of 3-(Piperazin-1-yl)aniline hydrochloride’s action are primarily related to its antagonistic effects on dopamine and serotonin receptors . By blocking these receptors, the compound can modulate the neurotransmission of dopamine and serotonin, leading to changes in mood, sleep, and cognition . This modulation is thought to contribute to the compound’s potential antipsychotic effects .
Action Environment
The action, efficacy, and stability of 3-(Piperazin-1-yl)aniline hydrochloride can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at room temperature to maintain its stability . Additionally, factors such as the presence of other drugs, the physiological state of the individual, and genetic variations can influence the compound’s action and efficacy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperazin-1-yl)aniline hydrochloride involves the reaction of piperazine with aniline under specific conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction is carried out in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines, which are then deprotected to yield the desired compound .
Industrial Production Methods
Industrial production of 3-(Piperazin-1-yl)aniline hydrochloride typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Piperazin-1-yl)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperazine: A simpler analog with a wide range of biological activities.
Aniline: A basic aromatic amine used in the synthesis of various compounds.
3-(Piperazin-1-yl)-1,2-benzothiazole: A hybrid compound with both piperazine and benzothiazole moieties, known for its antibacterial and antipsychotic properties.
Uniqueness
3-(Piperazin-1-yl)aniline hydrochloride is unique due to its combined piperazine and aniline structures, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research .
Propriétés
IUPAC Name |
3-piperazin-1-ylaniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.ClH/c11-9-2-1-3-10(8-9)13-6-4-12-5-7-13;/h1-3,8,12H,4-7,11H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOEUZWWMUIPIAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC(=C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

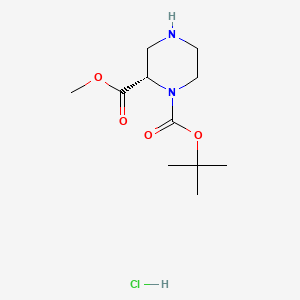
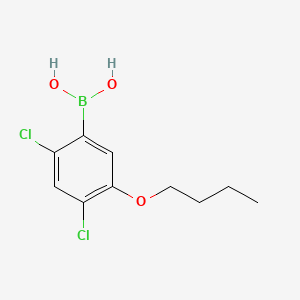
![1,3-Diazapentacyclo[4.2.0.02,5.03,8.04,7]octan-2-amine](/img/structure/B594474.png)
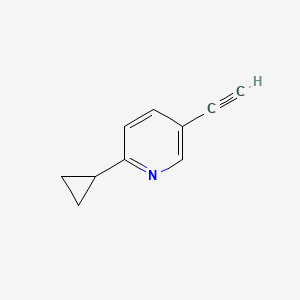
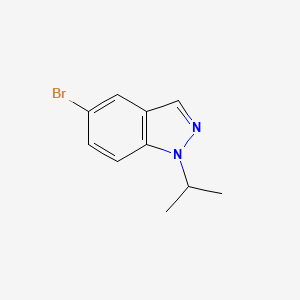
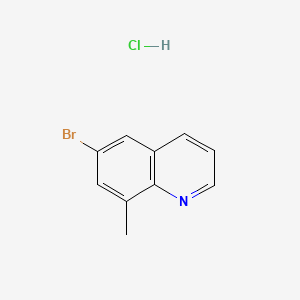
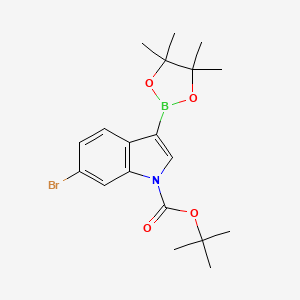


![tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B594485.png)


![tert-Butyl 1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B594490.png)
